2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Overview
Description
2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by the presence of a pyridine ring substituted with cyanide, methyl, trifluoromethyl, and cyanomethylsulfanyl groups
Preparation Methods
The synthesis of 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with sodium cyanomethylsulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyanide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the trifluoromethyl group. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Scientific Research Applications
2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science for the production of specialized polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyanide group can act as a nucleophile, participating in various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE include:
2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL METHYL ETHER: This compound has a similar structure but with a methyl ether group instead of a cyanide group, affecting its reactivity and applications.
2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL AMINE: The amine derivative shows different chemical properties and potential biological activities compared to the cyanide compound.
2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL SULFONE: This oxidized form has distinct chemical reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c1-6-4-8(10(11,12)13)7(5-15)9(16-6)17-3-2-14/h4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRKQRYSMIEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC#N)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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